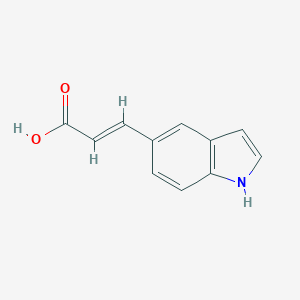

Acide 3-(1H-indol-5-yl)acrylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-Indol-5-yl)acrylic acid is an alpha,beta-unsaturated monocarboxylic acid and a member of indoles . It is functionally related to an acrylic acid . The molecular formula is C11H9NO2 .

Molecular Structure Analysis

The molecular structure of 3-(1H-Indol-5-yl)acrylic acid is characterized by an indole ring attached to an acrylic acid group . The InChI string representation of the molecule isInChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5+ . Chemical Reactions Analysis

While specific chemical reactions involving 3-(1H-Indol-5-yl)acrylic acid are not available, indole derivatives are known to be involved in a variety of chemical reactions. They are important types of molecules and natural products and play a main role in cell biology .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1H-Indol-5-yl)acrylic acid include a molecular weight of 187.19 g/mol . The compound is an alpha,beta-unsaturated monocarboxylic acid and a member of indoles .Mécanisme D'action

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in inhibition or modulation of the target’s activity . For instance, some indole derivatives have shown inhibitory activity against α-glucosidase .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their broad spectrum of biological activities . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

Indole derivatives have been reported to have a variety of effects at the molecular and cellular level, often related to their inhibitory or modulatory activity on their targets .

Action Environment

It’s worth noting that the thermal decomposition of similar compounds can lead to the release of irritating gases and vapors .

Avantages Et Limitations Des Expériences En Laboratoire

3-(1H-Indol-5-yl)acrylic acid has several advantages as a research tool. It is relatively easy to synthesize, and its anticancer activity has been well-documented. However, there are also some limitations to its use in lab experiments. 3-(1H-Indol-5-yl)acrylic acid is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, 3-(1H-Indol-5-yl)acrylic acid can be toxic at high concentrations, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on 3-(1H-Indol-5-yl)acrylic acid. One area of interest is the development of new drugs based on the structure of 3-(1H-Indol-5-yl)acrylic acid. Researchers are also interested in exploring the potential of 3-(1H-Indol-5-yl)acrylic acid as a tool for studying epigenetic regulation, which is the process by which gene expression is controlled. Finally, there is interest in exploring the potential of 3-(1H-Indol-5-yl)acrylic acid as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.

Conclusion:

In conclusion, 3-(1H-Indol-5-yl)acrylic acid (3-(1H-Indol-5-yl)acrylic acid) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(1H-Indol-5-yl)acrylic acid has been shown to exhibit significant anticancer activity, as well as antimicrobial, antifungal, and antiviral properties. While there are some limitations to its use in lab experiments, 3-(1H-Indol-5-yl)acrylic acid has several advantages as a research tool. There are several future directions for research on 3-(1H-Indol-5-yl)acrylic acid, including the development of new drugs and the exploration of its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of 3-(1H-Indol-5-yl)acrylic acid can be achieved through various methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the Heck reaction, which involves the coupling of an indole derivative with an acrylate ester in the presence of a palladium catalyst.

Applications De Recherche Scientifique

Inhibiteurs de petites molécules

Les dérivés de l'indole, comme « l'acide 3-(1H-indol-5-yl)acrylique », ont été utilisés pour concevoir des inhibiteurs de petites molécules. Ces composés sont importants dans le développement de nouveaux agents thérapeutiques capables de moduler les voies biologiques en inhibant des enzymes ou des récepteurs spécifiques .

Agents antituberculeux

Des recherches ont montré que certains dérivés de l'indole présentent une activité antituberculeuse. Cela suggère que « l'this compound » pourrait potentiellement être utilisé dans la synthèse de nouveaux composés pour lutter contre la tuberculose .

Traitement du cancer

Les dérivés de l'indole sont de plus en plus reconnus pour leur potentiel dans le traitement des cellules cancéreuses. Ils peuvent jouer un rôle dans le développement de nouveaux médicaments anticancéreux en raison de leur capacité à interférer avec la prolifération et la survie cellulaires .

Traitement microbien

Ces composés ont également été identifiés comme ayant des propriétés antimicrobiennes, ce qui pourrait les rendre utiles dans le traitement de diverses infections microbiennes .

Traitement des troubles

Les activités biologiques diverses des dérivés de l'indole s'étendent également au traitement de différents types de troubles dans le corps humain, indiquant un large potentiel thérapeutique .

Inhibiteurs de l'α-glucosidase

Des composés liés à « l'this compound » ont été explorés comme inhibiteurs de l'α-glucosidase, qui sont importants dans la gestion de conditions telles que le diabète en contrôlant les niveaux de sucre dans le sang .

Dérivés d'hormones végétales

Les dérivés de l'indole sont connus pour être liés aux hormones végétales telles que l'acide indole-3-acétique, qui est essentielle à la croissance et au développement des plantes. Cela suggère des applications agricoles potentielles pour « l'this compound » pour améliorer la santé et le rendement des plantes .

Analyse Biochimique

Biochemical Properties

3-(1H-Indol-5-yl)acrylic acid, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities

Cellular Effects

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(1H-Indol-5-yl)acrylic acid may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-(1H-Indol-5-yl)acrylic acid is not well-defined. Indole derivatives are known to bind with high affinity to multiple receptors, which could lead to changes in gene expression, enzyme inhibition or activation

Metabolic Pathways

Indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants

Propriétés

IUPAC Name |

(E)-3-(1H-indol-5-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1-7,12H,(H,13,14)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDUSMDFTBTTGY-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN2)C=C1/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)

![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)

![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)